molecular formula C24H37Cl2NO B12642007 1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride CAS No. 7357-23-5

1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride

Cat. No.: B12642007
CAS No.: 7357-23-5
M. Wt: 426.5 g/mol
InChI Key: WHYHFPLARQKQOU-UHFFFAOYSA-N
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Description

1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride is a synthetic organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a chloronaphthalene moiety and a dihexylamino group attached to an ethanol backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloronaphthalene and dihexylamine.

    Reaction: The 2-chloronaphthalene undergoes a nucleophilic substitution reaction with dihexylamine in the presence of a suitable base, such as sodium hydride, to form the intermediate product.

    Hydroxylation: The intermediate product is then subjected to hydroxylation using an appropriate reagent, such as sodium borohydride, to introduce the ethanol group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chloronaphthalene moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloronaphthalen-1-yl)-2-(dimethylamino)ethanol
  • 1-(2-Chloronaphthalen-1-yl)-2-(diethylamino)ethanol
  • 1-(2-Chloronaphthalen-1-yl)-2-(dipropylamino)ethanol

Uniqueness

1-(2-Chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride is unique due to its specific combination of a chloronaphthalene moiety and a dihexylamino group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Conclusion

This compound is a versatile compound with various scientific research applications. Its unique chemical structure allows it to undergo diverse chemical reactions and interact with specific molecular targets. Further research is needed to fully understand its potential and explore new applications.

Properties

CAS No.

7357-23-5

Molecular Formula

C24H37Cl2NO

Molecular Weight

426.5 g/mol

IUPAC Name

1-(2-chloronaphthalen-1-yl)-2-(dihexylamino)ethanol;hydrochloride

InChI

InChI=1S/C24H36ClNO.ClH/c1-3-5-7-11-17-26(18-12-8-6-4-2)19-23(27)24-21-14-10-9-13-20(21)15-16-22(24)25;/h9-10,13-16,23,27H,3-8,11-12,17-19H2,1-2H3;1H

InChI Key

WHYHFPLARQKQOU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)CC(C1=C(C=CC2=CC=CC=C21)Cl)O.Cl

Origin of Product

United States

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